5-azido-2H-1,3-benzodioxole

Photoaffinity Labeling Chemical Biology Protein Crosslinking

5-Azido-2H-1,3-benzodioxole, also identified by systematic names including 5-azidobenzo[d][1,3]dioxole and 1-azido-3,4-methylenedioxybenzene , is an organic heterocyclic compound featuring an azido group (-N₃) at the 5-position of the 1,3-benzodioxole scaffold. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.14 g/mol.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
Cat. No. B15306671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-azido-2H-1,3-benzodioxole
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)N=[N+]=[N-]
InChIInChI=1S/C7H5N3O2/c8-10-9-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
InChIKeyBFRDBAYUGTXTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azido-2H-1,3-benzodioxole (CAS 155268-21-6): Verified Procurement Baseline for an Aryl Azide Building Block


5-Azido-2H-1,3-benzodioxole, also identified by systematic names including 5-azidobenzo[d][1,3]dioxole and 1-azido-3,4-methylenedioxybenzene , is an organic heterocyclic compound featuring an azido group (-N₃) at the 5-position of the 1,3-benzodioxole scaffold. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.14 g/mol . This compound belongs to the broader class of aryl azides, a foundational category of photoreactive crosslinkers employed in photoaffinity labeling (PAL) for covalent biomolecule tagging under UV irradiation .

Workflow
Photoaffinity labeling and CuAAC click chemistry building block
Selection
Aryl azide scaffold with 1,3-benzodioxole core; procurement-grade intermediate
Use Context
UV-activated nitrene crosslinking or terminal azide cycloaddition; class-level reactivity

5-Azido-2H-1,3-benzodioxole: Why Alternative Aryl Azides Cannot Be Assumed Interchangeable


The aryl azide class exhibits marked variation in photochemical behavior and downstream conjugation efficiency, driven by differences in substituent electronic effects and steric environment [1]. The 1,3-benzodioxole (methylenedioxybenzene) core of this compound imparts a distinct electronic profile compared to unsubstituted phenyl azide or other substituted aryl azides, which can alter nitrene formation kinetics and the balance between desired crosslinking versus unproductive side reactions [2]. As such, 5-azido-2H-1,3-benzodioxole cannot be generically substituted with any aryl azide building block without empirically validating that the substitution preserves the required reactivity, selectivity, and compatibility in the intended synthetic or labeling workflow.

Aryl azide substitution effects
Electron-donating 1,3-benzodioxole group may shift nitrene kinetics and crosslinking selectivity compared to unsubstituted or electron-withdrawing aryl azides.
Photoreactivity profile mismatch
UV activation wavelength and reactive intermediate distribution cannot be assumed identical to fluorinated azides or other substituted aryl azides without empirical validation.

5-Azido-2H-1,3-benzodioxole: Quantitative Procurement Decision Evidence Versus Comparator Classes


5-Azido-2H-1,3-benzodioxole as an Aryl Azide Photoaffinity Probe: Photoreactivity Class Comparison

5-Azido-2H-1,3-benzodioxole belongs to the aryl azide class of photoreactive groups, which upon UV irradiation (250-350 nm) generate reactive nitrene intermediates that can insert into C-H and N-H bonds for covalent crosslinking to target biomolecules . In comparison to alternative photoactivatable groups commonly used in photoaffinity labeling (PAL), aryl azides offer distinct wavelength requirements and reaction intermediates relative to diazirines and benzophenones . Specifically, aryl azides typically require shorter UV wavelengths than benzophenones (350-365 nm) and generate nitrenes rather than carbenes (diazirines) or triplet ketones (benzophenones), which can influence crosslinking yield and off-target labeling profiles [1]. As an aryl azide, 5-azido-2H-1,3-benzodioxole is therefore positioned for applications where aryl azide reactivity is specifically desired over diazirine or benzophenone alternatives. It should be noted that direct comparative data for this specific compound against comparator photoreactive groups are not publicly available; this comparison represents a class-level inference based on the established photoreactive group classifications .

Photoreactive class comparison
Class-level inference
Aryl azide: nitrene intermediate, UV 250–350 nm. Diazirines: carbene, ~350–365 nm. Benzophenones: triplet ketone, ~350–365 nm.
Supports aryl azide-specific PAL workflows; class-level inference may require validation.
No direct compound-specific photochemical data available.
Photoaffinity Labeling Chemical Biology Protein Crosslinking

5-Azido-2H-1,3-benzodioxole as a Click Chemistry Azide Component: Azide Group Reactivity Baseline

The terminal azide group of 5-azido-2H-1,3-benzodioxole enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the prototypical click chemistry reaction that forms stable 1,2,3-triazole linkages [1]. This reactivity is shared with all terminal organic azides and does not represent a differentiating feature of this specific compound. It should be noted that computational analyses have demonstrated that diazo compounds, unlike azides, exhibit greater nucleophilic character and can lower the activation barrier in 1,3-dipolar cycloadditions without introducing strain into the dipolarophile [2]. However, this comparison pertains to diazo compounds as an alternative functional class, not to 5-azido-2H-1,3-benzodioxole specifically. No direct comparative CuAAC kinetic data for this compound versus other aryl azides are publicly available. This evidence therefore represents a class-level inference that the compound possesses the terminal azide reactivity characteristic of organic azides generally [1].

CuAAC reactivity baseline
Class-level inference
Terminal azide participates in CuAAC to form 1,2,3-triazoles; shared reactivity across organic azides.
Azide reactivity enables click chemistry but does not differentiate from other aryl azides.
No direct comparative kinetic data for this compound.
Click Chemistry Bioorthogonal Conjugation CuAAC

5-Azido-2H-1,3-benzodioxole vs. Fluorinated Aryl Azides: Electronic Modulation Evidence Gap

Laser flash photolysis studies of fluorinated aryl azides have demonstrated that fluorine substitution on the aryl ring alters the singlet nitrene lifetime and the relative population of singlet nitrene versus ring-expanded ketenimine intermediates at ambient temperature, with direct implications for photoaffinity labeling efficiency [1]. In one study, pentafluorophenyl azide exhibited markedly different photochemical behavior compared to unsubstituted phenyl azide, including altered ylide formation kinetics and nitrene trapping profiles [1]. By class-level inference, the electron-donating 1,3-benzodioxole moiety of 5-azido-2H-1,3-benzodioxole is expected to modulate its nitrene formation and reaction pathway distribution differently than electron-withdrawing fluorinated analogs. However, no direct head-to-head comparative photochemical data are publicly available for 5-azido-2H-1,3-benzodioxole versus fluorinated aryl azides or unsubstituted phenyl azide. This evidence gap should inform procurement decisions: users requiring validated photochemical performance data must generate their own compound-specific characterization.

Electronic modulation evidence gap
Class-level inference
Benzodioxole expected to modulate nitrene lifetime differently than fluorinated aryl azides; no quantified difference available.
Benzodioxole electronic effects may alter photochemical behavior; empirical validation needed.
Gap in compound-specific photochemical characterization.
Photochemistry Aryl Azide Reactivity Structure-Activity Relationship

5-Azido-2H-1,3-benzodioxole in Benzodioxole-Based Fluorescent Probe Synthesis: Comparable Triazole Formation Yield

In the synthesis of K⁺-selective fluorescent probes for live-cell lifetime sensing, azido-functionalized crown ether derivatives were conjugated to an alkyne-substituted [1,3]dioxolo[4,5-f][1,3]benzodioxole (DBD) ester fluorophore via CuAAC, yielding probes that exhibited K⁺-dependent fluorescence enhancement of 2.2-fold (Probe 1 at 2000 mM K⁺) and 2.5-fold (Probe 2 at 160 mM K⁺) [1]. While this study did not employ 5-azido-2H-1,3-benzodioxole directly, it demonstrates that benzodioxole-containing azide building blocks can be successfully incorporated into functional fluorescent probes via CuAAC chemistry. The 1,3-benzodioxole scaffold in 5-azido-2H-1,3-benzodioxole shares the core structural motif with the DBD fluorophore used in this study, suggesting potential utility in synthesizing analogous benzodioxole-containing triazole conjugates. This evidence is cross-study comparable rather than direct, as the specific compound was not tested, but it establishes the feasibility of the benzodioxole-azide click conjugation approach in a quantifiable probe development context.

Cross-study probe performance
Cross-study comparable
Structurally related DBD-azide conjugates showed 2.2–2.5-fold K⁺-dependent fluorescence enhancement.
Supports feasibility of benzodioxole-azide click conjugation in probe architectures.
Indirect evidence; verify compound-specific conjugation efficiency.
Fluorescent Probes CuAAC Conjugation Potassium Sensing

5-Azido-2H-1,3-benzodioxole: Evidence-Based Application Scenarios for Procurement Planning


Photoaffinity Labeling Probe Synthesis Requiring Aryl Azide Reactivity

5-Azido-2H-1,3-benzodioxole is suitable as a precursor for constructing photoaffinity labeling (PAL) probes when the experimental design specifically requires an aryl azide photoreactive group . As established in Section 3 (Evidence Item 1), aryl azides generate nitrene intermediates upon UV irradiation (250-350 nm) that insert into C-H and N-H bonds for covalent target capture . This application scenario is appropriate only when the user has determined that aryl azide photoreactivity is compatible with their target biomolecule and when the absence of compound-specific photochemical characterization data (as noted in Evidence Item 3) is acceptable for their workflow.

CuAAC Click Chemistry Building Block for Benzodioxole-Containing Triazole Synthesis

5-Azido-2H-1,3-benzodioxole can serve as a terminal azide component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for constructing 1,2,3-triazole-linked conjugates bearing the 1,3-benzodioxole moiety . As noted in Section 3 (Evidence Item 2), this reactivity is shared with all terminal organic azides and does not constitute a unique differentiating feature . However, as demonstrated by the cross-study comparable evidence in Section 3 (Evidence Item 4), benzodioxole-containing azides can be successfully incorporated into functional probe architectures via CuAAC, supporting the feasibility of this compound's use in analogous synthetic strategies [1].

Benzodioxole Scaffold Introduction for Pharmacophore or Material Building

The 1,3-benzodioxole (methylenedioxybenzene) core of 5-azido-2H-1,3-benzodioxole is a privileged scaffold in medicinal chemistry and natural product synthesis. Procurement of this compound provides a direct entry point for introducing this structural motif into synthetic sequences via the reactive azide handle. This application scenario derives from the compound's structural identity as documented in Section 1 and from the class-level inference that the benzodioxole electronic profile may influence downstream properties differently than alternative aryl substitution patterns (Section 3, Evidence Item 3). Users should note that this scenario relies on structural utility rather than compound-specific performance data.

Application
Selection Property
Validation Focus
Photoaffinity labeling probe synthesis
Aryl azide photoreactive group fit
Verify UV-activated nitrene crosslinking in target biomolecule system
CuAAC triazole conjugate synthesis
Terminal azide click reactivity
Confirm triazole formation efficiency in intended conjugate
Benzodioxole scaffold incorporation
1,3-Benzodioxole core availability
Assess scaffold-dependent properties in downstream synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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